![molecular formula C15H15N3O B14302918 [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile CAS No. 120883-66-1](/img/structure/B14302918.png)
[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile: is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propanedinitrile Group: The propanedinitrile moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against various biological targets, including enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being researched as a candidate for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidin-4-ol Derivatives: These compounds share a similar piperidine ring structure and have been studied for their potential pharmacological activities.
Piperidin-4-ylidene Derivatives: These derivatives also contain the piperidine ring and are used in various chemical and biological applications.
Uniqueness
What sets [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile apart from similar compounds is its unique combination of the methoxyphenyl group and the propanedinitrile moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
CAS-Nummer |
120883-66-1 |
|---|---|
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
2-[1-(4-methoxyphenyl)piperidin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O/c1-19-15-4-2-14(3-5-15)18-8-6-12(7-9-18)13(10-16)11-17/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
JCNYYCJAZWZEKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCC(=C(C#N)C#N)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


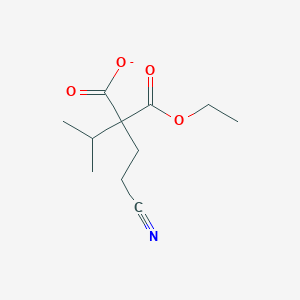
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
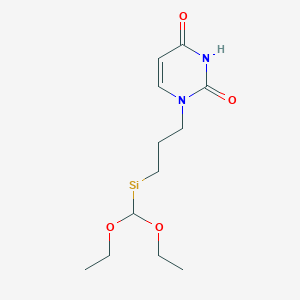
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
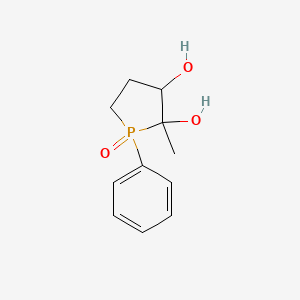
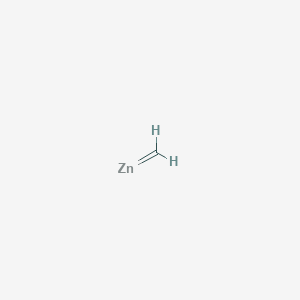
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
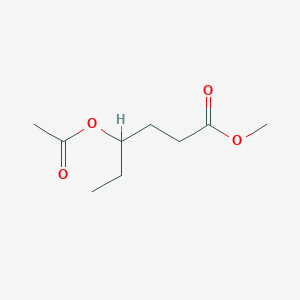



![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
